molecular formula C11H8Cl2F2O2 B2479343 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 2375260-35-6

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B2479343
CAS No.: 2375260-35-6
M. Wt: 281.08
InChI Key: ZNEWLMZZAKYYCD-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a 3,5-dichlorophenyl group and two fluorine atoms

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,5-dichlorophenylboronic acid, have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents or similar targets.

Mode of Action

Compounds with similar structures, such as fluralaner, inhibit γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) . This suggests that 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, if it interacts with GABA A receptors and GluCls like Fluralaner , it might affect neurotransmission and other related biochemical pathways.

Pharmacokinetics

Compounds with similar structures, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have been studied for their pharmacokinetics . These studies might provide some insights into the potential ADME properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of the cyclobutane ring with a 3,5-dichlorophenyl group, often using a Suzuki–Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for drug development due to its unique structural features.

    Materials Science: Use in the synthesis of novel materials with specific electronic or mechanical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2,2-difluorocyclobutane-1-carboxylic acid
  • 1-(3,5-Dichlorophenyl)-3,3-difluorocyclopentane-1-carboxylic acid

Uniqueness

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both dichlorophenyl and difluorocyclobutane groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWLMZZAKYYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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